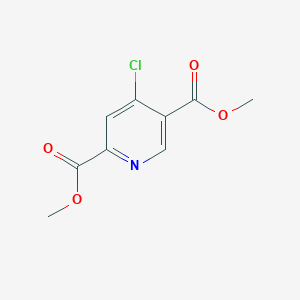

Dimethyl 4-chloropyridine-2,5-dicarboxylate

CAS No.: 1227945-09-6

Cat. No.: VC13551310

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227945-09-6 |

|---|---|

| Molecular Formula | C9H8ClNO4 |

| Molecular Weight | 229.62 g/mol |

| IUPAC Name | dimethyl 4-chloropyridine-2,5-dicarboxylate |

| Standard InChI | InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3 |

| Standard InChI Key | KSVZJSRVRPYAIE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC |

| Canonical SMILES | COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Dimethyl 4-chloropyridine-2,6-dicarboxylate (C₉H₈ClNO₄) features a pyridine ring substituted with chlorine at position 4 and methyl ester groups at positions 2 and 6. The International Union of Pure and Applied Chemistry (IUPAC) name is dimethyl 4-chloropyridine-2,6-dicarboxylate, with synonyms including 4-chloro-2,6-pyridinedicarboxylic acid dimethyl ester .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5371-70-0 | |

| Molecular Formula | C₉H₈ClNO₄ | |

| Molecular Weight | 229.62 g/mol | |

| Beilstein Reference | 197075 | |

| MDL Number | MFCD02612781 |

The chlorine atom’s electronegativity and the ester groups’ electron-withdrawing effects render the pyridine ring highly reactive toward nucleophilic substitution and hydrolysis .

Physicochemical Properties

Thermal and Solubility Characteristics

Commercial specifications from Thermo Fisher Scientific and Avantor/VWR indicate a melting point range of 139–144°C and pale yellow crystalline appearance . The compound is slightly soluble in water but dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Table 2: Physical and Safety Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 139–144°C | |

| Purity | ≥97–98% | |

| Storage Conditions | 2–8°C, dry inert atmosphere | |

| Hygroscopicity | Moderate |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, the esterification of 4-chloropyridine-2,6-dicarboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) is a plausible route. Industrial processes likely employ continuous flow reactors to optimize yield and purity .

Purification and Quality Control

Recrystallization from ethanol or chromatographic methods (e.g., silica gel with ethyl acetate/hexane) achieve >97% purity. Analytical techniques include:

Reactivity and Functionalization

Nucleophilic Substitution

The 4-chloro group undergoes displacement with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents. For example, reaction with sodium methoxide yields dimethyl 4-methoxypyridine-2,6-dicarboxylate .

Hydrolysis Reactions

Acidic or basic hydrolysis converts ester groups to carboxylic acids, producing 4-chloropyridine-2,6-dicarboxylic acid, a precursor for metal-organic frameworks (MOFs) .

Table 3: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | NaOMe, DMSO, 80°C | 4-Methoxy derivative |

| Acid Hydrolysis | HCl, reflux | Dicarboxylic acid |

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound’s chlorine and ester groups enable synthesis of herbicides and insecticides. For instance, coupling with thiourea derivatives yields potent fungicides .

Pharmaceutical Building Block

It serves as a precursor for kinase inhibitors and antibacterial agents. Derivatives inhibit metallo-β-lactamases (MBLs), enhancing antibiotic efficacy against resistant pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume